2-Morpholino-2-phenyl-1,3-indandione
Description
2-Morpholino-2-phenyl-1,3-indandione is a derivative of 1,3-indandione, a bicyclic diketone with a phenyl group at the C2 position and a morpholino (tetrahydro-1,4-oxazine) substituent introduced via a Mannich reaction . This reaction involves the condensation of 1,3-indandione with formaldehyde and morpholine, forming a spirocyclic intermediate that rearranges into the final product . The morpholino group enhances solubility in polar solvents due to its amine-oxide structure, distinguishing it from other hydrophobic 1,3-indandione derivatives.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-15-8-4-5-9-16(15)18(22)19(17,14-6-2-1-3-7-14)20-10-12-23-13-11-20/h1-9H,10-13H2 |
InChI Key |
JQBNDEHLOZCRIZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The morpholino group introduces polar character, contrasting with hydrophobic acyl or aryl groups in anticoagulants (e.g., diphenylacetyl) .
- Tautomerism: 2-Acyl derivatives predominantly exist in the exocyclic enolic form, enabling metal coordination , whereas 2-hydroxyimino derivatives exhibit tautomerism influenced by intramolecular hydrogen bonding .
- Synthesis: Mannich reactions (for morpholino) vs. condensation (for acyl) or electrophilic substitution (for halogenated derivatives) .
Functional and Application-Based Comparisons
Metal Complexation
- 2-Acyl Derivatives: Form non-charged complexes with Cu(II), Zn(II), and Co(II), adopting flattened tetrahedral (Cu) or octahedral (others) geometries. These complexes are studied for extraction applications rather than optical sensing .
- Morpholino Derivative: No direct evidence of metal binding, but the morpholino group’s lone electron pairs could theoretically coordinate metals, warranting further study.
Optical and Electronic Properties
- DMABI Derivatives: Dimethylaminobenzylidene-1,3-indandiones exhibit strong charge-transfer transitions, making them suitable for organic electronics .
- Morpholino Derivative: Limited data, but the electron-donating morpholino group may influence photophysical behavior compared to electron-withdrawing acyl groups.
Stability and Reactivity
- Thermal Stability: 2-Phenyl-1,3-indandione dimers undergo homolysis above 373 K to form radicals, but morpholino substitution may alter dissociation kinetics .
- Hydrolytic Stability: Morpholino derivatives are likely more hydrolytically stable than 2-hydroxyimino salts, which decompose readily in solution .
Preparation Methods
Michael Addition to α,β-Unsaturated Indandione Intermediates
A widely reported strategy involves the Michael addition of morpholine to α,β-unsaturated ketones derived from 1,3-indandione. For example, 2-cinnamoyl-1,3-indandione (2a ) reacts with morpholine under mild conditions to yield 2-(β-morpholinohydrocinnamoyl)-1,3-indandione (7b ) (De Gruyter,). This intermediate undergoes further cyclization or functionalization, but the reaction can be halted at the Michael adduct stage by controlling stoichiometry and temperature. Typical conditions include:
Knoevenagel Condensation Followed by Amine Conjugation
A two-step protocol leverages Knoevenagel condensation to install the phenyl group, followed by morpholine incorporation:
-
Knoevenagel Step :
-
Morpholine Addition :
This method benefits from the high efficiency of Knoevenagel reactions for arylidene formation but requires careful purification to isolate the mono-morpholino product.
One-Pot Multicomponent Reactions
Recent advances emphasize one-pot syntheses to reduce isolation steps. A notable example involves:
-
Substrates : 1,3-Indandione, benzaldehyde, and morpholine.
-
Catalyst : Task-specific ionic liquid (e.g., [BMIM]OH, 15 mol%).
-
Conditions : Solvent-free, 80°C, 3 hours.
The ionic liquid facilitates both condensation and Michael addition steps, enhancing atom economy.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Base catalysts (piperidine, sodium acetate) dominate Knoevenagel steps.
-
Acid additives (acetic acid) stabilize morpholine during nucleophilic attack.
Analytical Characterization
Key spectral data for this compound:
-
¹H NMR (CDCl₃): δ 3.24 (s, 2H, indandione CH₂), 3.70–3.75 (m, 8H, morpholine OCH₂CH₂N), 7.32–7.89 (m, 5H, aryl-H).
-
IR : 1705 cm⁻¹ (indandione C=O), 1660 cm⁻¹ (conjugated ketone).
Challenges and Limitations
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